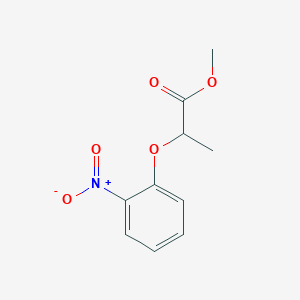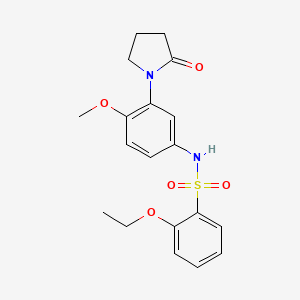![molecular formula C18H21F6N3O4S2 B14135130 1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14135130.png)
1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide is an ionic liquid known for its unique properties and applications. This compound is part of a class of ionic liquids that have gained significant attention due to their potential in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide typically involves the reaction of 4,4’-bipyridine with hexyl bromide to form 1-hexyl-4,4’-bipyridinium bromide. This intermediate is then reacted with lithium bis((trifluoromethyl)sulfonyl)amide to yield the desired ionic liquid. The reaction conditions often include the use of solvents such as acetonitrile and the application of heat to facilitate the reaction.
Analyse Chemischer Reaktionen
1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized bipyridinium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced bipyridinium compounds.
Substitution: The compound can participate in substitution reactions, where the hexyl group can be replaced with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its ionic nature and stability.
Biology: The compound is explored for its potential in biological applications, including as a medium for enzyme reactions and protein stabilization.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in industrial processes such as electroplating, battery electrolytes, and as a lubricant additive.
Wirkmechanismus
The mechanism of action of 1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide involves its ability to stabilize charged species and facilitate ionic interactions. The compound’s molecular structure allows it to interact with various molecular targets, including enzymes and proteins, thereby influencing their activity and stability. The pathways involved in its action are primarily related to its ionic nature and ability to form stable complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide can be compared with other similar ionic liquids, such as:
1-Hexyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: This compound has a similar ionic structure but differs in the cationic component, which is an imidazolium ring instead of a bipyridinium ring.
1-Ethyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: Another similar compound with an imidazolium cation and a shorter alkyl chain.
1-Decyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: This compound has a longer alkyl chain, which affects its physical properties and applications.
The uniqueness of 1-Hexyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide lies in its bipyridinium cation, which provides distinct chemical and physical properties compared to other ionic liquids with imidazolium cations.
Eigenschaften
Molekularformel |
C18H21F6N3O4S2 |
|---|---|
Molekulargewicht |
521.5 g/mol |
IUPAC-Name |
bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-pyridin-4-ylpyridin-1-ium |
InChI |
InChI=1S/C16H21N2.C2F6NO4S2/c1-2-3-4-5-12-18-13-8-16(9-14-18)15-6-10-17-11-7-15;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-11,13-14H,2-5,12H2,1H3;/q+1;-1 |
InChI-Schlüssel |
IEYSDDOVCUFNCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[N+]1=CC=C(C=C1)C2=CC=NC=C2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)


![1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14135077.png)

![1-methylsulfanyl-2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]benzimidazole;2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B14135091.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14135093.png)





![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)
